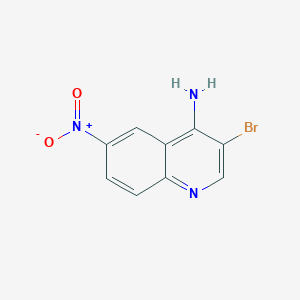

4-Amino-3-bromo-6-nitroquinoline

描述

Reactions Involving the Amino Group at C4

The amino group at the C4 position is a key site for derivatization, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.

N-alkylation of the amino group can be achieved using various alkyl halides. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) can yield the corresponding N-alkylated product. mdpi.com Similarly, N-acylation can be carried out using acyl chlorides or anhydrides to introduce acyl moieties. These reactions provide a straightforward method for modifying the steric and electronic properties of the amino group.

The primary amino group of 4-amino-3-bromo-6-nitroquinoline readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. ekb.egnih.govnih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov The resulting imine or azomethine group (–C=N–) can then participate in various cyclization reactions, leading to the formation of new heterocyclic rings fused to the quinoline (B57606) core. ekb.egmdpi.com For example, intramolecular cyclization of appropriately substituted Schiff bases can lead to the formation of novel polycyclic systems.

The formation of Schiff bases is a versatile strategy for creating complex molecules with potential biological activities. The general reaction for Schiff base formation is depicted below:

Figure 1: General formation of Schiff bases. ekb.eg

| Reactant 1 | Reactant 2 | Product |

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Schiff Base |

The amino group at C4 can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. While sometimes unstable, these diazonium salts are valuable intermediates that can be transformed into a variety of other functional groups. researchgate.net For example, quenching the diazotization reaction with cold water can sometimes lead to stable diazonium species. researchgate.net These intermediates can then undergo reactions such as the Sandmeyer reaction to introduce halides, or coupling reactions to form azo compounds.

Reactions Involving the Bromo Group at C3

The bromo group at the C3 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

The bromo substituent at C3 is well-suited for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new chemical bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.org It is a widely used method for forming carbon-carbon bonds and can be used to introduce a variety of aryl, heteroaryl, alkyl, and alkenyl groups. libretexts.orgnih.govresearchgate.netresearchgate.net The general scheme for a Suzuki-Miyaura coupling is shown below:

Figure 2: General reaction scheme of Suzuki cross coupling reaction. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aryl or Vinyl Halide (e.g., this compound) | Organoboron Compound | Palladium Catalyst | Coupled Product |

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgyoutube.com This reaction is stereoselective and typically results in the formation of the E-isomer of the product. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netscirp.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgscirp.org This method is invaluable for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the bromoquinoline with an amine. organic-chemistry.orgnih.govresearchgate.net This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines. organic-chemistry.orgnih.gov

| Cross-Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl Halide, Boronic Acid/Ester | Palladium Catalyst, Base | C-C |

| Heck | Aryl Halide, Alkene | Palladium Catalyst, Base | C-C |

| Sonogashira | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | C-C (sp-sp²) |

| Buchwald-Hartwig | Aryl Halide, Amine | Palladium Catalyst, Base | C-N |

The electron-withdrawing nitro group at the C6 position activates the quinoline ring towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orgmasterorganicchemistry.comnih.govrsc.org This allows the bromo group at C3 to be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.govlibretexts.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and is a powerful method for introducing a wide range of functional groups onto the quinoline core. libretexts.org The presence of the nitro group is crucial for stabilizing the intermediate and facilitating the reaction. nih.govlibretexts.org

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDANFBPFHPEARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443499 | |

| Record name | 3-Bromo-6-nitroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-83-2 | |

| Record name | 3-Bromo-6-nitroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 3 Bromo 6 Nitroquinoline

Retrosynthetic Strategies for 4-Amino-3-bromo-6-nitroquinoline

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. lkouniv.ac.inbhavanscollegedakor.orglibretexts.org This process allows chemists to devise a logical and efficient synthetic route.

Disconnection Approaches and Identification of Key Precursors

The primary disconnection for this compound involves the C-N bond at the C4 position, suggesting a nucleophilic aromatic substitution (SNAr) reaction as a key final step. nih.gov This leads to two primary synthons: a 4-amino synthon and a 3-bromo-6-nitroquinoline (B1315975) synthon with a suitable leaving group at the C4 position, typically a halogen like chlorine.

Further disconnections on the quinoline (B57606) core focus on the introduction of the bromo and nitro groups. The C-Br bond at the C3 position and the C-N bond of the nitro group at the C6 position are logical points for disconnection. This analysis identifies key precursors such as 6-bromoquinolin-4-ol (B142416) or a suitably substituted aniline (B41778) derivative that can undergo cyclization to form the quinoline ring system. researchgate.netatlantis-press.com

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Strategic Planning of Regioselective Substituent Introduction

The order of substituent introduction is critical to achieving the desired isomer. The directing effects of the existing substituents on the quinoline ring dictate the position of subsequent functionalizations.

Nitration: The nitro group is a deactivating group and a meta-director. Introducing it early can influence the position of subsequent electrophilic substitutions.

Bromination: The position of bromination will be influenced by the existing groups on the ring.

Amination: The final amination step at the C4 position is typically achieved via nucleophilic aromatic substitution on a 4-chloroquinoline (B167314) intermediate. The presence of the electron-withdrawing nitro group at the C6 position facilitates this reaction.

A forward synthesis based on this strategic planning would involve the initial synthesis of a substituted quinoline, followed by sequential, regioselective nitration, bromination, and amination steps.

Synthetic Routes Involving Selective Functionalization

The successful synthesis of this compound hinges on the ability to selectively introduce each functional group at the desired position without affecting other parts of the molecule.

Regioselective Bromination of Quinoline Ring Systems

The introduction of a bromine atom at the C3 position of the quinoline ring requires careful selection of brominating agents and reaction conditions. Direct bromination of the quinoline ring can lead to a mixture of products. Therefore, the bromination is often performed on a precursor where the desired regioselectivity is favored.

One common strategy involves the bromination of an activated precursor, such as a quinolin-4-one derivative. For instance, the bromination of p-acetotoluide is a known method to introduce a bromine atom ortho to the amino group, which can then be used to construct the quinoline ring. orgsyn.org

Another approach is the use of specific brominating agents that exhibit high regioselectivity. N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic aromatic bromination. nih.gov The choice of solvent and temperature can significantly influence the outcome of the reaction.

Table 1: Reagents for Regioselective Bromination

| Reagent | Substrate Type | Conditions | Reference |

| Bromine (Br₂) | Activated aromatic rings | Acetic acid, controlled temperature | orgsyn.org |

| N-Bromosuccinimide (NBS) | Aromatic compounds | Acetonitrile, 0 °C to room temperature | nih.gov |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Dimethyl sulfoxide (B87167) (DMSO), 60-80 °C | nih.gov |

Regioselective Nitration of Quinoline Ring Systems

The nitration of the quinoline ring is a classic electrophilic aromatic substitution reaction. The position of nitration is governed by the directing effects of the substituents already present on the ring. For the synthesis of 6-nitroquinoline (B147349) derivatives, the starting material often contains a group at the C4 position that directs the incoming nitro group to the C6 position.

A common method involves the nitration of 6-bromoquinolin-4-ol using a mixture of nitric acid and a suitable solvent like propionic acid. researchgate.net The reaction conditions, particularly the temperature, must be carefully controlled to prevent the formation of dinitro products and other side reactions. nih.gov

Table 2: Conditions for Regioselective Nitration

| Nitrating Agent | Substrate | Conditions | Reference |

| Nitric Acid | 6-bromoquinolin-4-ol | Propionic acid, elevated temperature | researchgate.net |

| Nitric Acid | Aromatic hydrocarbons | Ambient temperature | nih.gov |

Selective Amination at the C4 Position of Quinoline Intermediates

The final step in the synthesis is the introduction of the amino group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline intermediate. nih.gov The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the C6 position.

The reaction is generally carried out by treating the 4-chloro-3-bromo-6-nitroquinoline with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or a protected amine, in a suitable solvent. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired 4-amino product.

Table 3: Methods for Selective Amination

| Reagent/Method | Substrate | Conditions | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinolines | Ammonia or amine nucleophile, often with heat or catalysis | nih.gov |

| Palladium-catalyzed Dehydrogenative Aromatization | 2,3-Dihydroquinolin-4(1H)-one | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, pivalic acid, 140°C, O₂ balloon | nih.gov |

Cascade and Multi-Component Reactions for Quinolone and Quinoline Synthesis

Cascade reactions and multi-component reactions (MCRs) represent highly efficient strategies in organic synthesis, enabling the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org These reactions are characterized by high atom economy and synthetic convergence, minimizing the need for purification of intermediates and reducing waste. rsc.orgrsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org A notable example is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which yields multiply substituted quinolines without the need for a catalyst or additives. acs.orgorganic-chemistry.org This method proceeds rapidly, often at moderate temperatures, and tolerates a variety of functional groups. organic-chemistry.org For instance, reacting an appropriately substituted aryl diazonium salt with an alkyne and a nitrile could theoretically be adapted to build the core structure of this compound.

Another powerful approach involves the reaction of anilines, aldehydes, and alkynes. rsc.org For example, a copper-catalyzed domino reaction can produce 2,4-disubstituted quinolines in high yields through a sequence of imine formation, addition to a propargyl amine, cyclization, and oxidation. rsc.org

Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl diazonium salts, nitriles, alkynes | Additive-free, 60°C | Multiply substituted quinolines | Up to 83% | acs.orgorganic-chemistry.org |

| Anilines, aldehydes, alkynes | Copper catalyst, O₂ | 2,4-disubstituted quinolines | Moderate to good | rsc.org |

| Isatin, propiolates, sodium O-alkyl carbonodithioates | Water, room temperature | Quinoline-dicarboxylates | Not specified | iicbe.org |

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways to products with high selectivity and yield under mild conditions. Transition metals, organocatalysts, and nanocatalysts have all been extensively used in the synthesis of quinoline derivatives. researchgate.netdntb.gov.uaacs.org

Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-C and C-N bonds necessary for quinoline synthesis and functionalization. researchgate.netias.ac.in Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are invaluable for introducing substituents onto a pre-formed quinoline ring. ias.ac.infrontiersin.org For instance, a 4-chloroquinoline precursor could undergo a Buchwald-Hartwig amination to install the C4-amino group or a Suzuki coupling to add a carbon-based substituent. A palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with various amines has been successfully used to synthesize 4-aminoquinolines, including the antimalarial drug chloroquine (B1663885). frontiersin.org

Copper-catalyzed reactions are also prominent, often used for C-N bond formation in cyclization steps or for annulation reactions. organic-chemistry.orgacs.org Copper catalysts can facilitate the cyclization of anilines with various partners, sometimes using molecular oxygen as a green oxidant. rsc.orgias.ac.in A copper-catalyzed cascade involving intermolecular condensation followed by an intramolecular C-N coupling has been developed to produce aza-fused polycyclic quinolines from 2-haloaryl aldehydes. acs.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Quinoline Synthesis

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, Xantphos, CuBr | Imidoylative Sonogashira/cyclization | 2-bromoaniline, alkyl-isocyanides, acetylenes | Three-component cascade to form 2-substituted-4-aminoquinolines. | frontiersin.org |

| Rh(III) catalyst | C-H activation / heteroannulation | Aromatic amines, formic acid | Formic acid acts as a C1 synthon and reducing agent. | mdpi.com |

| Cu(I) catalyst | Annulation | Ketone oxime acetates, o-trifluoroacetyl anilines | Redox-neutral conditions to produce 4-trifluoromethyl quinolines. | mdpi.com |

Organocatalysis has emerged as a powerful, metal-free strategy that aligns with the principles of green chemistry. dntb.gov.uanih.gov These reactions avoid the use of potentially toxic and expensive heavy metals. nih.gov In quinoline synthesis, organocatalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid) or bases, are often employed to facilitate classical reactions like the Friedländer synthesis under milder conditions. mdpi.com For example, p-toluenesulfonic acid can catalyze the reaction between 2-alkynylanilines and carbonyl compounds to produce 4-alkylquinolines. mdpi.com The use of biomimetic catalysts, like β-cyclodextrin, allows for Friedländer-type reactions to be performed in water, a green solvent. nih.gov

Nanocatalysts offer significant advantages over their bulk counterparts, including exceptionally high surface area-to-volume ratios, increased catalytic activity, and often greater stability and recyclability. acs.orgnih.gov Various metal-based nanoparticles (e.g., Fe, Cu, Ni, Zn, Au) have been developed for quinoline synthesis. acs.orgnih.gov

For example, Fe₃O₄ nanoparticles have been used to catalyze the three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone in water to produce pyrimido[4,5-b]quinolones in high yields (88-96%). nih.gov The magnetic nature of these nanoparticles allows for easy recovery and reuse for multiple cycles without significant loss of activity. nih.gov Similarly, nickel nanoparticles, synthesized using plant extracts, have been effective in the solvent-free Friedlander annulation to produce polysubstituted quinolines. nih.gov

Table 3: Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Reaction Type | Solvent | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe₃O₄ NPs-cell | Three-component reaction | Water | Recyclable, high yields under reflux. | 88-96% | nih.gov |

| Ni NPs (from leaf extract) | Friedländer annulation | Solvent-free | Green synthesis of catalyst, efficient under solvent-free conditions. | Not specified | nih.gov |

| ZnO/CNT | Friedländer condensation | Solvent-free | High catalytic activity due to Zn concentration. | 24-99% | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.combenthamdirect.com Key strategies in the synthesis of quinolines include the use of environmentally benign solvents like water, performing reactions under solvent-free conditions, and utilizing recyclable catalysts. benthamdirect.comnih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. iicbe.orgeurekalert.org Although organic reagents may have poor solubility, reactions in aqueous media can sometimes lead to unique reactivity and selectivity. iicbe.org An environmentally benign method for synthesizing functionalized quinolin-2(1H)-ones has been developed in water at ambient temperature, achieving excellent yields in very short reaction times (1-8 minutes) without the need for a base or chromatographic purification. acs.org

Solvent-free reactions represent another cornerstone of green synthesis, minimizing waste and often reducing energy consumption. rsc.orgresearchgate.net The Friedländer reaction, a classic method for quinoline synthesis, has been successfully performed under solvent-free conditions using heterogeneous catalysts like Hβ zeolite or simple reagents like caesium iodide. rsc.orgresearchgate.net These methods offer advantages of clean reaction profiles, simple methodology, and easy work-up. researchgate.net Microwave irradiation is another technique often paired with solvent-free conditions to accelerate reaction rates. nih.govfrontiersin.org

Table 4: Examples of Green Synthesis Approaches for Quinolines

| Method | Catalyst/Conditions | Solvent | Key Green Feature | Reference |

|---|---|---|---|---|

| Reissert-Henze reaction | Base-free, ambient temperature | Water | Avoids organic solvents and base; reusable medium. | acs.org |

| Friedländer synthesis | Hβ zeolite catalyst | Solvent-free | Heterogeneous, recyclable catalyst; no solvent waste. | rsc.org |

| Friedländer synthesis | Caesium iodide | Solvent-free, thermal | Simple methodology, short reaction times, clean reaction. | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For the synthesis of 4-aminoquinoline (B48711) derivatives, this method offers substantial advantages over conventional heating. The synthesis of related N-aryl substituted-4-aminoquinazoline, for instance, demonstrates a dramatic reduction in reaction time from 12 hours under classical reflux conditions to just 20 minutes with microwave irradiation, along with an increase in product yield. nih.gov This efficiency is attributed to the direct and rapid heating of the solvent and reactants, leading to uniform temperature distribution and faster reaction rates. researchgate.net

A plausible microwave-assisted route to this compound would involve the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-bromo-6-nitroquinoline, with an amino source. The use of a polar solvent like 2-propanol or dimethylformamide (DMF) under microwave irradiation would be expected to facilitate the reaction efficiently. nih.govresearchgate.net This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Aryl-4-aminoquinazoline Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method |

| Heating Source | Oil Bath (Reflux) | Microwave Irradiation |

| Solvent | 2-Propanol | 2-Propanol |

| Reaction Time | 12 hours | 20 minutes |

| Yield | Lower | Higher |

| Work-up | More Complex | Simpler |

Data adapted from methodologies for analogous compounds. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free alternative for the synthesis of heterocyclic compounds. rsc.org The synthesis of functionalized quinolines has been successfully achieved using mechanochemical methods, such as iodine-mediated oxidative annulation in a ball mill. nih.gov This solvent-free approach is environmentally benign, operationally simple, and proceeds under mild conditions. nih.govcolab.ws

A potential mechanochemical pathway for this compound could involve a multicomponent reaction in a ball mill. rsc.org For example, a suitably substituted aniline derivative could undergo an oxidative annulation reaction with another component under solvent-free milling conditions. colab.ws These methods are noted for their sustainability and ability to sometimes generate novel reactivity patterns compared to solvent-based syntheses. rsc.org

Table 2: General Conditions for Mechanochemical Quinoline Synthesis

| Parameter | Typical Conditions |

| Apparatus | Ball Mill / Mixer Mill |

| Reaction Vessel | Stainless Steel/Zirconia Jar |

| Milling Frequency | 20-30 Hz |

| Catalyst/Mediator | Iodine (I₂) or Catalyst-Free |

| Conditions | Solvent-Free, Room Temperature |

Data based on general mechanochemical methods for quinoline synthesis. rsc.orgcolab.ws

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the target compound are critical steps to ensure high purity, which is essential for subsequent applications. These processes typically involve removing unreacted starting materials, catalysts, and isomeric byproducts.

Chromatographic Separations for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of organic compounds, including substituted quinolines. walshmedicalmedia.com The resolution of positional isomers, which are common byproducts in the synthesis of polysubstituted aromatic systems, is a frequent challenge. mtc-usa.com For a compound like this compound, isomers could include variations in the positions of the bromo and nitro groups on the quinoline ring.

The separation of these isomers can be achieved using different HPLC modes. Reversed-Phase HPLC (RP-HPLC) is one of the most common methods, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water). walshmedicalmedia.com For certain aromatic isomers, phenyl-based stationary phases can offer enhanced selectivity. mtc-usa.com Column chromatography using silica (B1680970) gel is also a standard method for purification, where a mobile phase, often a mixture of hexane (B92381) and ethyl acetate, is used to elute the components based on their polarity. acgpubs.org

Table 3: HPLC Separation Strategies for Quinoline Isomers

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase | C18, C8 | Acetonitrile/Water, Methanol/Water | General purpose separation of compounds with varying polarity. |

| Normal-Phase | Silica, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Separation of non-polar to moderately polar isomers. |

| Aromatic-Specific | Phenyl Hydride | Acetonitrile/Water | Enhanced resolution of positional aromatic isomers. mtc-usa.com |

Recrystallization and Crystallization Studies

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For bromo-substituted quinolines, recrystallization has been shown to be an effective final purification step. nih.gov

The selection of an appropriate solvent is crucial. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling. Common solvents used for the recrystallization of related bromo-quinolines include mixtures such as heptane/toluene, methanol/acetone, and ethyl acetate/hexane. acgpubs.orgnih.govorgsyn.org For salts, such as hydrobromides, aqueous alcohol mixtures are often effective. google.com The process not only removes impurities but can also yield high-quality crystals suitable for structural analysis.

Table 4: Reported Recrystallization Solvents for Bromo-Quinoline Derivatives

| Compound Type | Solvent System | Reference |

| Bromo-nitroisoquinoline | Heptane / Toluene | orgsyn.org |

| Bromo-hydroxyquinoline | Methanol / Acetone | acgpubs.org |

| Tetrabromo-methoxyquinoline | Ethyl Acetate / Hexane | nih.gov |

| Bromoquinoline Hydrobromide | Water / Alcohol | google.com |

Chemical Reactivity and Derivatization of 4 Amino 3 Bromo 6 Nitroquinoline

Reactions Involving the Nitro Group at C6

The nitro group at the C6 position is a key modulator of the reactivity of the entire molecule. It can either be transformed into other functional groups or influence the reactivity of other parts of the quinoline (B57606) ring.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functionalities. rsc.org The C6-nitro group of 4-Amino-3-bromo-6-nitroquinoline can be selectively reduced to an amino, hydroxylamino, or azoxy group, depending on the choice of reducing agent and reaction conditions. mdpi.com The reduction proceeds sequentially, often forming nitroso and hydroxylamino intermediates en route to the amine. molbase.com

The synthesis of the corresponding 4,6-diamino-3-bromoquinoline is a common objective. This can be achieved using various reducing systems. For instance, nitroquinolines can be readily reduced to the corresponding aminoquinolines in mild conditions using stannous chloride, a method that tolerates many functional groups, including halogens. nih.gov Other common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or the use of iron in acidic media. mdpi.com

The selective reduction to intermediate stages like hydroxylamines is also possible. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride have been used for the synthesis of aryl hydroxylamines from aryl nitro compounds. mdpi.com The formation of azoxy compounds can occur under certain reducing conditions, for example, with metal hydrides which are generally not used for clean reduction to anilines as they can lead to azo and azoxy products. mdpi.com

Table 1: Common Reducing Agents for Nitro Group Transformation

| Reducing Agent/System | Product(s) | Notes |

| SnCl₂ / HCl | Amino | Mild conditions, good for substrates with other reducible groups. nih.gov |

| Fe / CH₃COOH or HCl | Amino | Classical and cost-effective method for large-scale reductions. mdpi.com |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Amino | Generally high-yielding and clean, but may affect other functional groups. mdpi.com |

| Zinc / NH₄Cl (aq) | Hydroxylamino | Allows for the isolation of the intermediate hydroxylamine. mdpi.com |

| Na₂S / (NH₄)₂S | Amino | Can be used for selective reduction of one nitro group in dinitro compounds. mdpi.com |

| NaBH₄ / Ni(PPh₃)₄ | Amino | A complex borohydride (B1222165) system for the reduction of nitroarenes. researchgate.net |

| Hydroiodic Acid (HI) | Amino | A method used for the reduction of nitro groups in the synthesis of o-aminophenol derivatives. nih.gov |

The nitro group is a potent electron-withdrawing group, a property that significantly influences the chemical reactivity of the quinoline ring system. nih.govrsc.orglibretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic scaffold. nih.gov This deactivation makes the ring less susceptible to electrophilic attack but, crucially, activates it towards nucleophilic substitution reactions. nih.gov

In the context of this compound, the C6-nitro group has several important activating effects:

Activation for Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the bromo substituent at the C3 position, as well as other potential leaving groups on the ring, towards nucleophilic substitution. For instance, studies on 6-bromo-5-nitroquinoline (B1267105) have shown that the nitro group facilitates the efficient substitution of the bromo group by nucleophiles like piperazine (B1678402) and morpholine (B109124) via an SNAr mechanism. nih.gov A similar activation of the C3-bromo group in this compound by the C6-nitro group is expected.

Activation for Vicarious Nucleophilic Substitution (VNS) of Hydrogen: The nitro group strongly activates the aromatic ring for nucleophilic attack at the positions ortho and para to it. youtube.com In 6-nitroquinoline (B147349), this leads to the substitution of hydrogen at the C5 or C7 positions. youtube.com This type of reaction, known as Vicarious Nucleophilic Substitution (VNS), allows for the direct formation of carbon-nucleophile bonds at positions that might otherwise be unreactive. youtube.com For this compound, the C6-nitro group would activate the C5 and C7 positions for such transformations, provided the nucleophile is not hindered by the existing substituents. The mechanism of VNS involves the formation of a σH-adduct (a type of Meisenheimer adduct), followed by the elimination of a hydride ion to restore aromaticity. youtube.com

Reaction Kinetics and Mechanistic Investigations of Quinoline Functionalizations

Understanding the kinetics and mechanisms of the reactions of this compound is crucial for optimizing reaction conditions and controlling product selectivity. While specific kinetic studies on this exact molecule are not widely reported, the principles of reaction kinetics for nucleophilic aromatic substitution and other relevant reactions are well-established.

The functionalization of this compound would likely involve bimolecular nucleophilic substitution (SNAr) at the C3 position, where the bromo group is displaced. The rate of such an SN2-type reaction is dependent on the concentration of both the quinoline substrate and the nucleophile. The kinetics of these reactions can be studied by monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic methods.

Mechanistic investigations for similar systems often employ techniques such as:

Hammett and Yukawa-Tsuno Plots: These are used to study the effect of substituents on the reaction rate, providing insights into the electronic nature of the transition state. For example, a study on the nucleophilic substitution of substituted benzoates showed a linear Yukawa-Tsuno plot, which helped in understanding the role of resonance effects.

Brønsted-type Plots: These plots relate the reaction rate to the pKa of the nucleophile or catalyst, and can reveal changes in the rate-determining step of the reaction. A downward curve in a Brønsted plot can indicate a change in the rate-determining step as the basicity of the amine nucleophile is varied.

Isolation and Characterization of Intermediates: In many nucleophilic aromatic substitutions, a Meisenheimer complex is formed as an intermediate. The isolation or spectroscopic observation of such intermediates provides direct evidence for the proposed reaction mechanism. youtube.com

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate transition state energies, and rationalize observed regioselectivity and reactivity. nih.gov

For this compound, kinetic and mechanistic studies would be invaluable in elucidating the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the rate and mechanism of nucleophilic substitution at the C3 position, as well as other potential transformations.

Computational and Theoretical Investigations of 4 Amino 3 Bromo 6 Nitroquinoline

Density Functional Theory (DFT) Calculations

Currently, there are no specific DFT studies published for 4-Amino-3-bromo-6-nitroquinoline. DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be invaluable for understanding its fundamental properties.

A foundational DFT calculation would involve the optimization of the molecule's three-dimensional geometry. This process determines the most stable arrangement of its atoms in space by finding the minimum energy conformation. The resulting data would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Data Table for Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Length | C-Br | Data not available |

| C-N (Amino) | Data not available | |

| C-N (Nitro) | Data not available | |

| Bond Angle | C-C-Br | Data not available |

| H-N-H | Data not available | |

| Dihedral Angle | N(amino)-C-C-Br | Data not available |

This table illustrates the type of data that would be generated from a DFT geometry optimization. Currently, these values have not been computationally determined for this compound.

Analysis of the electronic structure would yield insights into the distribution of electrons within the molecule, highlighting the effects of the electron-donating amino group and the electron-withdrawing nitro and bromo groups on the quinoline (B57606) core.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table shows the expected outputs from an FMO analysis. The lack of such data for this compound prevents a theoretical assessment of its reactivity and kinetic stability.

DFT calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. For this compound, predicted vibrational frequencies could help in assigning the characteristic IR peaks corresponding to the amino, nitro, and C-Br functional groups.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. No MD simulation studies have been specifically reported for this compound. Such simulations would provide a time-resolved understanding of the molecule's behavior.

MD simulations could explore the conformational landscape of this compound, particularly the rotation around the C-N bond of the amino group. This would reveal the most populated conformations and the energy barriers between them, offering insights into the molecule's flexibility and dynamic stability over time.

By simulating the molecule in different solvents, MD can be used to study solvation effects. This would show how the solvent molecules arrange around the solute and how this affects its conformation and properties. Furthermore, simulations of multiple this compound molecules could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for understanding its solid-state properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is instrumental in predicting the activity of new chemical entities without the need for their synthesis and experimental testing.

In the realm of quinoline derivatives, QSAR studies have been pivotal in identifying key molecular descriptors that govern their therapeutic effects. For instance, research on various substituted quinolines has demonstrated that electronic and steric factors often play a crucial role in their biological activity. While specific QSAR models for this compound are not documented, studies on analogous compounds provide a framework for understanding its potential structure-activity landscape.

A typical QSAR study on quinoline derivatives might involve the calculation of a wide array of molecular descriptors, including:

Electronic Descriptors: These describe the electronic aspects of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding chemical reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and van der Waals volume.

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The following table illustrates a hypothetical set of descriptors and their correlation with the biological activity of a series of generic quinoline derivatives, showcasing the type of data generated in a QSAR study.

| Descriptor | Coefficient | p-value | Contribution to Activity |

| LogP | 0.45 | <0.05 | Positive |

| Molecular Weight | -0.12 | >0.05 | Not Significant |

| Dipole Moment | 0.28 | <0.05 | Positive |

| HOMO Energy | -0.33 | <0.05 | Negative |

This hypothetical data suggests that for this series of quinolines, increasing lipophilicity (LogP) and dipole moment are beneficial for activity, while a higher HOMO energy is detrimental. Such models, once validated, can be used to predict the activity of newly designed compounds, including derivatives of this compound.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energetics. For a polysubstituted quinoline like this compound, understanding its synthetic pathways is crucial for optimizing reaction conditions and improving yields.

A key intermediate in the synthesis of related compounds is 6-bromo-4-chloro-3-nitroquinoline (B1343797). researchgate.net The synthesis of this precursor and its subsequent reaction with an amino-containing moiety can be computationally modeled to elucidate the reaction mechanism. For example, the nucleophilic aromatic substitution (SNAr) reaction between 6-bromo-4-chloro-3-nitroquinoline and an amine to form a 4-amino derivative can be studied using Density Functional Theory (DFT) calculations.

These calculations can map out the potential energy surface of the reaction, identifying the key steps:

Formation of the Meisenheimer complex: The nucleophilic attack of the amine on the C4 position of the quinoline ring leads to the formation of a high-energy intermediate known as a Meisenheimer complex.

Transition State for Complex Formation: The energy barrier to reach this intermediate can be calculated.

Departure of the Leaving Group: The subsequent loss of the chloride ion from the Meisenheimer complex to yield the final product.

Transition State for Leaving Group Departure: The energy barrier for this second step can also be determined.

A hypothetical reaction coordinate diagram for the amination of a chloro-nitroquinoline is presented below.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex | 15.2 |

| Departure of Chloride | 5.8 |

Such computational analyses can help in understanding the regioselectivity and reactivity of the quinoline core, guiding the synthesis of complex molecules like this compound.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a target protein.

While there are no specific molecular docking studies published for this compound, research on structurally similar quinoline derivatives has identified several potential biological targets, including protein kinases and DNA topoisomerases. ijper.orgscienceforecastoa.com For instance, the quinoline scaffold is known to intercalate into DNA, and derivatives can inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. ijper.orgscienceforecastoa.com

A molecular docking study of this compound against a putative target like the ATP-binding site of a protein kinase would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the protein, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on their binding affinity, which is an estimation of the binding free energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed.

The following table provides a hypothetical summary of a docking study of a quinoline derivative against a protein kinase.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys72, Glu91, Leu148 |

| Key Interactions | Hydrogen bond with Lys72, Pi-stacking with Phe80 |

Biological and Medicinal Chemistry Applications of 4 Amino 3 Bromo 6 Nitroquinoline and Its Analogs

Anticancer and Antitumor Activities

The quinoline (B57606) scaffold, particularly when substituted with amino, bromo, and nitro groups, has been extensively investigated for its potential as an anticancer agent. These compounds engage with various biological targets and pathways to exert their cytotoxic and tumor-suppressive effects.

Inhibition of Kinase Pathways (e.g., PI3K/mTOR, EGFR)

A primary mechanism through which quinoline and quinazoline (B50416) derivatives exhibit their anticancer effects is the inhibition of critical kinase signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. The 4-anilinoquinazoline (B1210976) structure is a key pharmacophore for EGFR inhibitors. Analogs such as 4-[(3-bromophenyl)amino]quinazolines have demonstrated exceptionally high inhibitory activity against the tyrosine kinase function of EGFR. acs.org

Research has shown that the introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold can enhance EGFR inhibitory activity by increasing the potential for interactions within the active pocket of the enzyme. For instance, N-(3-Bromophenyl)-6-nitroquinazolin-4-amine serves as a crucial intermediate in the synthesis of these potent EGFR inhibitors. Similarly, 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride (WHI-P154) was identified as a potent inhibitor of EGFR kinase, with an IC50 value of 5.6 µM. nih.gov The strategic placement of substituents is critical; studies on pyrido[d]pyrimidines, which are isomeric to quinazolines, found that 6- and 7-substituted analogs showed significant potency, with a 6-(methylamino)pyrido[3,4-d]pyrimidine analog displaying an IC50 of 0.008 nM against EGFR. acs.org

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Several bromo-nitroquinoline derivatives have been shown to possess this capability. Notably, 6-bromo-5-nitroquinoline (B1267105) has been identified as having the potential to cause cancer cell death through the induction of apoptosis. mdpi.comnih.gov Further studies have confirmed that derivatives synthesized from 6-bromo-5-nitroquinoline exhibit strong antiproliferative and apoptotic effects. nih.gov

The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways that lead to apoptosis. For example, a quinoline derivative, QC-4, was found to induce condensation, nuclear damage, and changes in membrane integrity, ultimately resulting in apoptosis. nih.gov In addition to apoptosis, some quinazoline derivatives can interfere with the cell cycle. One study showed that a novel 4-aminoquinazoline derivative containing a 1,3,4-thiadiazole (B1197879) group could block the cell cycle in the S phase in PC-3 tumor cells.

DNA Intercalation and Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them validated targets for cancer chemotherapy. mdpi.com Quinoline-based compounds have been developed as potent inhibitors of both topoisomerase I (Top1) and topoisomerase II (Topo II). mdpi.comnih.gov

Studies have shown that certain brominated quinoline derivatives can inhibit human topoisomerase I. nih.gov The presence of nitro groups on the quinoline scaffold can enhance this activity. nih.gov Researchers have designed novel quinoline derivatives that act as Top1 poisons by trapping Top1-DNA cleavage complexes (Top1cc), leading to DNA double-strand breaks and cell death. nih.gov For instance, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) was found to be a highly potent Top1 inhibitor with an IC50 value of 29 nM. nih.gov Other research has focused on pyrazolo[4,3-f]quinoline derivatives as inhibitors of topoisomerase I and IIα. mdpi.com Furthermore, the quinoline ring is recognized as a critical element for the inhibitory activity against bacterial DNA gyrase and topoisomerase IV, which are prokaryotic equivalents of topoisomerases. researchgate.net

In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines (e.g., MCF-7, A549)

The anticancer potential of 4-Amino-3-bromo-6-nitroquinoline analogs is substantiated by their cytotoxic activity against a range of human cancer cell lines. In vitro assays are crucial for determining the potency and selectivity of these compounds.

Substituted quinolines have demonstrated significant antiproliferative activity against lung (A549), cervical (HeLa), colon (HT29), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.gov For example, 6-bromo-5-nitroquinoline showed notable antiproliferative effects against rat glioblastoma (C6), HeLa, and HT29 cells. nih.gov Another study highlighted that novel brominated and nitrated quinoline derivatives exhibited significant inhibitory effects against these same cell lines, with IC50 values ranging from 5.45 to 9.6 μg/mL for the most active compound. nih.gov A quinoline derivative, QC-4, was found to have a significant cytotoxic effect, particularly against human lung adenocarcinoma cells. nih.gov

Below is a table summarizing the cytotoxic activities of selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 Value | Source |

| 6-Bromo-5-nitroquinoline | HT29 | Lower cytotoxicity than 5-FU | nih.gov |

| Brominated Methoxyquinoline (Compound 11) | C6 | 9.6 µg/mL | nih.gov |

| Brominated Methoxyquinoline (Compound 11) | HeLa | 5.45 µg/mL | nih.gov |

| Brominated Methoxyquinoline (Compound 11) | HT29 | 6.88 µg/mL | nih.gov |

| 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride (WHI-P154) | EGFR Kinase | 5.6 µM | nih.gov |

| Quinoline Derivative (QC-4) | Lung Adenocarcinoma | Significant Cytotoxicity | nih.gov |

In Vivo Antitumor Efficacy Studies in Xenograft Models

The evaluation of anticancer compounds in living organisms is a critical step in drug development. Several quinoline derivatives have been tested in preclinical xenograft models, where human tumors are implanted in immunocompromised mice, to assess their in vivo antitumor efficacy.

One study investigated the antitumor effect of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in subcutaneous patient-derived xenograft (PDX) models of human non-small cell lung cancer (NSCLC). The compound demonstrated a dose-dependent antitumor effect, achieving a maximal tumor growth inhibition (TGI) of 74.4% in male mice at a dose of 2.75 mg/g. asco.org In another study, a quinoline derivative known as compound 91b1 was evaluated in a xenograft model on nude mice and was found to significantly reduce tumor size. mdpi.com Furthermore, an in vivo solid tumor model was developed to confirm the antitumor potential of a quinoline compound designated QC-4, which was shown to induce apoptosis and inhibit neovascularization. nih.gov

Antimicrobial Properties

In addition to their anticancer activities, quinoline derivatives are recognized for their broad-spectrum antimicrobial properties. biointerfaceresearch.com The quinoline core is a key structural feature in several antibacterial drugs. researchgate.net The antimicrobial activity of these compounds is influenced by the nature and position of various substituents on the quinoline ring. researchgate.net

Newly designed quinoline derivatives have shown potential as antibacterial and antifungal agents. nih.gov Their mechanisms of action can include the inhibition of essential bacterial enzymes like peptide deformylase (PDF) or the disruption of the fungal cell wall. nih.gov Studies have demonstrated that certain quinoline derivatives exhibit excellent activity against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nih.gov The presence of bromine and nitro groups on other heterocyclic scaffolds, such as flavonoids, has also been shown to have a significant effect on their antimicrobial properties. nih.gov For instance, 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria. nih.gov This suggests that the combination of halogen and nitro substituents on an aromatic core, such as quinoline, is a promising strategy for developing new antimicrobial agents.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Derivatives of 8-hydroxyquinoline (B1678124), which share the core quinoline structure, have shown potent antimicrobial activity. nih.govresearchgate.net For example, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has been found to exhibit strong antibacterial activity against various strains. nih.govresearchgate.net The antibacterial activity of 8-hydroxyquinoline and its derivatives against several microorganisms is presented in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of 8-Hydroxyquinoline and its Derivatives Against Various Bacterial Strains

| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | A. hydrophila (TISTR 1323) |

|---|---|---|---|---|

| 8-Hydroxyquinoline (1) | 6.89 µM | >689.01 µM | >689.01 µM | 27.56 µM |

| Nitroxoline (2) | 42.07 µM | 42.07 µM | 84.14 µM | 5.26 µM |

| Cloxyquin (3) | 5.57 µM | >712.56 µM | >712.56 µM | 22.27 µM |

| 7-bromo-8HQ (4) | 22.50 µM | >720.00 µM | >720.00 µM | 90.00 µM |

Data sourced from a study on derivatives of 8-hydroxyquinoline. researchgate.net

Furthermore, some 4-aminoquinoline (B48711) derivatives have shown potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For example, 6-chlorocyclopentaquinolinamine exhibited an MIC of 0.125 mM against MRSA. mdpi.com

Antifungal Activity Assessment

Specific antifungal activity assessments for this compound are not extensively documented. However, the quinoline scaffold is known to be a source of antifungal agents. nih.govnih.gov Various non-antifungal drugs containing other chemical structures have also been reported to exhibit antifungal properties. nih.gov

Research into other small molecules has identified compounds with significant antifungal potency. For instance, a small molecule designated as SM21 was discovered to have a minimum inhibitory concentration (MIC) ranging from 0.2 to 1.6 µg/ml against a range of Candida species. plos.org Combination therapies are also being explored, with one study showing a synergistic antifungal effect between 6,7,4′-O-triacetylscutellarein and fluconazole (B54011) against drug-resistant Candida albicans. frontiersin.org Extracts from medicinal plants, such as Annona crassiflora Mart., have also demonstrated antifungal activity with MIC values ranging from 256 µg/mL to 1,024 µg/mL against C. albicans strains. scielo.br

Antiviral Potency and Mechanisms

There is a lack of specific data on the antiviral potency and mechanisms of this compound. However, related heterocyclic compounds have been investigated for their antiviral effects. For example, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov One of the optimized compounds, compound 20, demonstrated a high inhibitory effect with a 50% inhibitory concentration (IC50) of 0.157 µM. nih.gov

Other studies have focused on different classes of compounds. For instance, certain 4-amino derivatives of pyrrolo[2,3-d]pyridazine nucleosides have shown activity against human cytomegalovirus and herpes simplex type 1. ebi.ac.uk Additionally, sulfonamide-containing compounds have been identified as inhibitors of the Yellow Fever Virus. nih.gov

Antimalarial and Antileishmanial Activities of Quinoline Derivatives

The 4-aminoquinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. mdpi.comnih.gov This class of compounds is favored in antimalarial drug discovery due to its diverse biological applications. nih.gov While specific data for this compound is not available, numerous studies have highlighted the antimalarial and antileishmanial potential of other 4-aminoquinoline derivatives. nih.govnih.govnih.gov

In the context of leishmaniasis, a series of 4-aminoquinoline (AMQ) derivatives were found to be active against Leishmania amazonensis. nih.gov One compound, AMQ-j, showed strong activity against both promastigotes and amastigotes with IC50 values of 5.9 and 2.4 μg/mL, respectively. nih.gov Its mechanism of action appears to involve inducing mitochondrial dysfunction associated with the production of reactive oxygen species (ROS). nih.gov Another study on 4-aminoquinaldine (B107616) analogues identified compounds with potent activity against Leishmania donovani, with IC50 values for some derivatives being as low as 0.47 µM. nih.gov

Regarding malaria, the 4-aminoquinoline structure is crucial for activity against Plasmodium falciparum. nih.gov Modifications to this scaffold can lead to analogs that are effective against chloroquine-resistant strains. nih.gov Research continues to explore new antimalarial drugs with novel targets to combat the growing issue of drug resistance. srce.hrnih.govphcogj.com

Anti-inflammatory and Analgesic Potential

While there is no specific research on the anti-inflammatory and analgesic potential of this compound, the broader family of quinoline derivatives has been explored for these properties. nih.gov For example, a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized and showed significant in vivo anti-inflammatory activity with minor ulcerogenic effects when compared to the standard drug indomethacin. nih.gov The quinoline nucleus is present in compounds that have shown a variety of pharmacological activities, including anti-inflammatory effects. researchgate.net

Enzyme Inhibition Studies and Other Therapeutic Target Interactions

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. nih.govmdpi.comgardp.org Although specific enzyme inhibition studies for this compound are not detailed in the literature, related nitroaromatic and quinoline compounds have been investigated as enzyme inhibitors.

For instance, certain 2-nitroaryl-substituted amino acid analogs have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. nih.gov In a different study, the regioisomer of nitroxoline, 8-hydroxy-6-nitroquinoline, was biochemically characterized, including its ability to inhibit methionine aminopeptidases (MetAPs). nih.gov Furthermore, some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives have been studied as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), a target for anti-inflammatory drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies on related quinoline derivatives provide valuable insights into how different substituents on the quinoline ring influence biological activity.

For antimalarial 4-aminoquinolines, the presence and position of substituents on the quinoline ring are critical for activity and for overcoming drug resistance. nih.gov For instance, in a series of 4-(alkylamino)nitroquinolines studied as hypoxia-selective cytotoxins, the position of the nitro group significantly affected their activity, with the 5-nitro isomer showing the greatest hypoxic selectivity. nih.gov Further substitution on this scaffold revealed that methyl groups at the 3- or 8-position could improve selectivity. nih.gov

In the development of anti-MERS-CoV agents from 4-anilino-6-aminoquinazolines, SAR studies showed that substitutions on the 4-anilino phenyl ring and at the 6-position of the quinazoline ring played a crucial role in antiviral potency. nih.gov For antibacterial 4-aminoquinoline derivatives, features such as chloro- and fluoro-substitutions have been shown to be important for their inhibitory activity against MRSA, influencing binding to target proteins like Penicillin Binding Protein (PBP2a) through hydrophobic interactions and hydrogen bonding. mdpi.com These examples underscore the importance of systematic structural modifications to optimize the therapeutic potential of quinoline-based compounds.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies on related quinoline analogs reveal critical insights into how modifications can modulate efficacy and selectivity.

The nitro group is a strong electron-withdrawing group and its position on the quinoline ring is crucial. In many nitroaromatic compounds, biological activity is linked to the enzymatic reduction of the nitro group under hypoxic conditions, which are prevalent in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. nih.govmdpi.com Studies on 7-methyl-8-nitro-quinoline demonstrated that the presence of the nitro group significantly increased cytotoxicity against Caco-2 (human epithelial colorectal adenocarcinoma) cells compared to its non-nitrated precursor. brieflands.com Further functionalization of this nitroquinoline, for instance, by converting the adjacent methyl group into an aldehyde, further enhanced its toxic effects. brieflands.com Conversely, reduction of the nitro group to an amino group led to a decrease in cytotoxic activity, highlighting the critical role of the nitro functionality. brieflands.com

The amino group at the 4-position is a key feature of many antimalarial drugs like chloroquine. This basic nitrogen is often essential for the drug's mechanism of action, which can involve accumulation in the acidic food vacuole of the parasite. nih.govresearchgate.net Modifications to this amino group, such as the attachment of various side chains, can drastically alter the compound's activity, metabolic stability, and ability to overcome drug resistance. researchgate.net

Halogen substituents , such as the bromo group at the 3-position, play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can alter a compound's lipophilicity, which affects its ability to cross cell membranes. They can also influence metabolic stability and binding interactions with target proteins. nih.gov For example, in a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, a 4-bromo substituent on the aniline (B41778) ring maintained the potency of the lead compound. nih.gov In studies on 8-hydroxyquinolines, halogenation was found to enhance antigrowth activity against Gram-negative bacteria. researchgate.net Specifically, 6-bromo-5-nitroquinoline has been identified as having significant antiproliferative activity, suggesting that the combination of a halogen and a nitro group on the quinoline scaffold can be beneficial for anticancer effects. researchgate.net

The following table summarizes the impact of various substituents on the cytotoxic activity of quinoline derivatives against different cancer cell lines, based on findings from related compounds.

| Quinoline Derivative | Substituents of Interest | Cell Line | Measured Activity (IC50) | Reference |

|---|---|---|---|---|

| 7-Methyl-8-nitro-quinoline | 8-NO2, 7-CH3 | Caco-2 | 1.871 µM | brieflands.com |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Modification of methyl group | Caco-2 | 0.929 µM | brieflands.com |

| 8-Nitro-7-quinolinecarbaldehyde | Oxidation of methyl group | Caco-2 | 0.535 µM | brieflands.com |

| 6-Bromo-5-nitroquinoline | 6-Br, 5-NO2 | HT29 | Potent Activity (Specific IC50 not provided) | researchgate.net |

| 3-(3′-methylphenyl)-6-nitrocoumarin | 6-NO2 on a related coumarin (B35378) scaffold | S. aureus | MIC = 3.9 µg/mL | mdpi.com |

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery aimed at enhancing a compound's therapeutic properties while minimizing undesirable effects. patsnap.com For a lead compound like this compound, optimization strategies would focus on systematically modifying its structure to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov

Key optimization strategies include:

Structure-Activity Relationship (SAR)-Directed Optimization: This involves synthesizing a library of analogs where each of the substituent groups is systematically varied. For instance, the bromo group at the C3 position could be replaced with other halogens (F, Cl, I) or with small alkyl or cyano groups to fine-tune lipophilicity and electronic character. The amino group at C4 could be alkylated or acylated to explore its role in target binding and to modulate basicity and solubility. nih.govmdpi.com

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties, with the goal of improving the compound's profile. mdpi.com For example, the nitro group, which can sometimes be associated with toxicity, might be replaced with other electron-withdrawing groups like a cyano (-CN) or a sulfone (-SO₂R) group to see if the desired biological activity can be maintained with a potentially better safety profile.

Structural Simplification or Elaboration: Depending on the initial activity and complexity, the lead can be either simplified to improve synthetic accessibility and ligand efficiency or elaborated to introduce new interaction points with the biological target. nih.gov For this compound, elaboration would likely involve attaching various side chains to the 4-amino position to probe for additional binding pockets in a target enzyme or receptor. researchgate.net

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking and molecular dynamics simulations can be used to design analogs with improved binding affinity and selectivity. This rational design approach can predict which modifications are most likely to enhance interactions with the target, thereby prioritizing the synthesis of the most promising compounds. mdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations for Analogues

The development of a successful drug requires a thorough understanding of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. For analogs of this compound, these properties are critical for determining their potential as therapeutic agents.

In Silico and In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In the early stages of drug discovery, computational (in silico) and laboratory-based (in vitro) methods are used to predict the ADME properties of new chemical entities, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities early on. nih.gov

Absorption: Oral bioavailability is influenced by a compound's solubility and permeability across the intestinal wall. In silico models can predict properties like LogP (lipophilicity) and the number of hydrogen bond donors and acceptors, which are governed by Lipinski's Rule of Five. For quinoline derivatives, high permeability is often observed. nih.gov

Distribution: After absorption, a drug distributes into various tissues. Plasma protein binding is a key parameter; high binding can limit the amount of free drug available to act on its target. The blood-to-plasma concentration ratio is also important. nih.gov

Metabolism: The liver is the primary site of drug metabolism, mediated mainly by the cytochrome P450 (CYP450) family of enzymes. In vitro assays using liver microsomes can determine a compound's metabolic stability. nih.gov Nitroaromatic compounds can undergo reduction, a metabolic pathway that is key to the activity of certain hypoxia-activated prodrugs but can also lead to toxic metabolites. nih.gov Inhibition of specific CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is a major cause of drug-drug interactions and is routinely screened for. nih.gov

Excretion: The routes and rate of elimination of a drug and its metabolites from the body determine its duration of action.

The table below presents hypothetical in silico ADME predictions for this compound and a potential analog to illustrate how these properties might be assessed.

| Compound | Property | Predicted Value/Comment | Implication |

|---|---|---|---|

| This compound (Parent) | LogP | ~2.5 - 3.5 | Moderate lipophilicity, likely good permeability. |

| Aqueous Solubility | Low to moderate | May require formulation strategies to improve. | |

| CYP450 Inhibition | Potential for inhibition, especially of CYP1A2, common for planar aromatic systems. | Risk of drug-drug interactions. nih.gov | |

| Metabolic Stability | Nitro-group reduction is a likely metabolic pathway. nih.gov | Could be a prodrug, but may also lead to reactive metabolites. | |

| hERG Inhibition | Moderate risk due to basic nitrogen and planar structure. | Potential for cardiotoxicity. | |

| 4-(2-Hydroxyethyl)amino-3-chloro-6-nitroquinoline (Analog) | LogP | ~1.5 - 2.5 | Reduced lipophilicity due to chloro vs. bromo and added hydroxyl group. |

| Aqueous Solubility | Improved | Better biopharmaceutical properties. | |

| CYP450 Inhibition | Likely similar or slightly reduced potential. | Still requires experimental verification. | |

| Metabolic Stability | Nitro reduction remains likely; side chain may undergo oxidation. | Introduces additional metabolic routes. | |

| hERG Inhibition | Potentially reduced risk with lower lipophilicity. | Must be tested experimentally. |

Preliminary Toxicity Profiling (In Vitro and In Vivo)

Toxicity is a major reason for the failure of drug candidates. Preliminary toxicity screening is essential to de-risk a project.

In Vitro Toxicity: Cytotoxicity assays using various human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are a first step to assess a compound's general toxicity and therapeutic index. nih.gov For quinoline derivatives, genotoxicity is a potential concern and is often evaluated using tests like the Ames assay (for mutagenicity) and the micronucleus test. nih.gov The nitroaromatic moiety itself can be a structural alert for mutagenicity, often dependent on its metabolic activation. mdpi.com

In Vivo Toxicity: Acute toxicity studies in animal models, typically rodents, are performed to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity. nih.gov These studies involve administering single, high doses of the compound and observing the animals for a set period. wikipedia.org Sub-acute studies may involve repeated dosing over a longer period (e.g., 28 days) to assess effects on organs, blood chemistry, and hematology. researchgate.netacs.org Histopathological examination of key organs (liver, kidney, spleen, heart) is conducted at the end of the study to look for any tissue damage. acs.org Studies on quinoline derivatives have shown that toxicity can vary widely based on the substitution pattern, with some compounds being well-tolerated while others show specific organ toxicities. nih.govnih.gov

The following table presents representative preclinical toxicity data for related nitro-substituted heterocyclic compounds.

| Compound/Class | Assay Type | Model | Finding | Reference |

|---|---|---|---|---|

| 6-Nitroquinoline (B147349) | GHS Hazard Classification | - | Harmful if swallowed, in contact with skin, or inhaled. Suspected of causing cancer. | nih.gov |

| Various Quinolines | Genotoxicity (Rec-assay, Salmonella-microsome) | In vitro | Several derivatives found to be genotoxic; activity modulated by substituents. | nih.gov |

| 2,3-dimethylquinoxaline | Acute Oral Toxicity | Mice | Median lethal dose (LD50) was higher than 2000 mg/kg, indicating low acute toxicity. | acs.org |

| 2,3-dimethylquinoxaline | Sub-acute Toxicity (28-day) | Rats | At high doses, observed increases in platelet and white blood cell counts and some histological changes. | acs.org |

| Pyridophenanthridinone (related N-heterocycle) | Developmental Toxicity | Zebrafish embryo | Toxicity increased with structural planarity and conjugation. | wikipedia.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 3 Bromo 6 Nitroquinoline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For 4-Amino-3-bromo-6-nitroquinoline, with a molecular formula of C9H6BrN3O2, the expected monoisotopic mass is approximately 266.9698 g/mol . HRMS analysis provides an experimental mass with high accuracy, typically to within a few parts per million (ppm), which helps to confirm the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C9H6BrN3O2 |

| Calculated Monoisotopic Mass | ~268.9698 u |

| Ionization Mode | ESI+ or other appropriate method |

Note: The exact experimental mass and fragmentation pattern would be determined from the actual HRMS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the amino group.